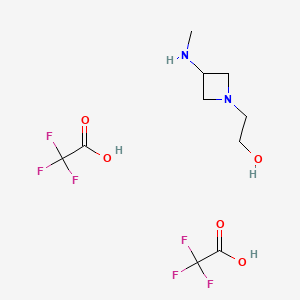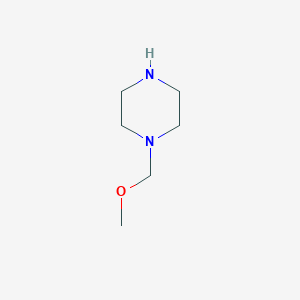
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2',O3)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is a coordination compound that features copper as the central metal ion coordinated to two ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal ion.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a higher oxidation state copper complex, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent, given its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving metal ion imbalances.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these interactions, acting as a catalytic site for redox reactions. The ligands also contribute to the compound’s stability and reactivity by providing a suitable coordination environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)nickel
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)zinc
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)cobalt
Uniqueness
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is unique due to the specific coordination environment provided by the ligands and the central copper ion. This unique structure imparts distinct electronic and catalytic properties, making it particularly effective in certain applications compared to its nickel, zinc, and cobalt analogs.
Propriétés
Formule moléculaire |
C40H24CuN2O6 |
|---|---|
Poids moléculaire |
692.2 g/mol |
Nom IUPAC |
copper;3-quinolin-8-yloxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15-6-2-1-5-14(15)11-16(17)20(23)24-18-9-3-7-13-8-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2 |
Clé InChI |
ZMNJSONAXGRPFK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)

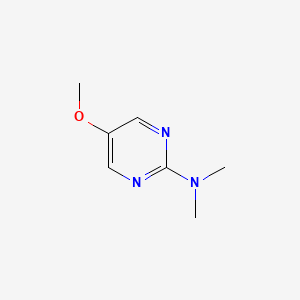


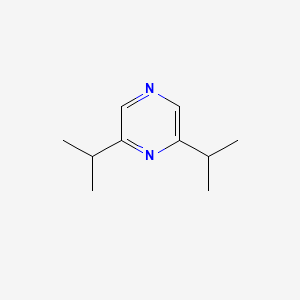
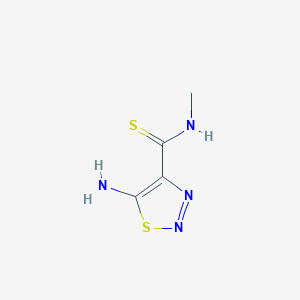

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)

